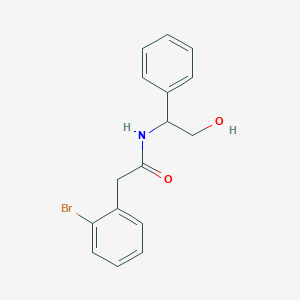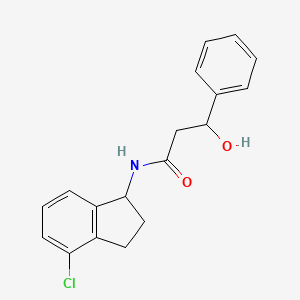
1-cyclobutyl-N-(1-hydroxypropan-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclobutyl-N-(1-hydroxypropan-2-yl)methanesulfonamide is a chemical compound with the molecular formula C9H19NO3S. It is also known by its chemical name, CBM. This compound has been the subject of significant scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The exact mechanism of action of CBM is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. It may also act on certain receptors in the brain to exert its neuroprotective effects.
Biochemical and Physiological Effects:
CBM has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response. Additionally, CBM has been shown to reduce oxidative stress, which can contribute to the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CBM in lab experiments is that it has been extensively studied and its properties are well-understood. Additionally, CBM is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on CBM. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, CBM could be studied further to better understand its mechanism of action and to identify any potential side effects. Finally, research could be conducted to explore the potential use of CBM in combination with other therapeutic agents to enhance its effectiveness.
Méthodes De Synthèse
The synthesis of CBM involves the reaction of cyclobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to form the final compound.
Applications De Recherche Scientifique
CBM has been studied extensively for its potential use as a therapeutic agent. It has been found to have anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, CBM has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-cyclobutyl-N-(1-hydroxypropan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-7(5-10)9-13(11,12)6-8-3-2-4-8/h7-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGKQKRZHPJOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NS(=O)(=O)CC1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-1-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6637673.png)

![1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol](/img/structure/B6637688.png)

![[1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6637704.png)
![3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol](/img/structure/B6637716.png)
![1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6637719.png)
![N-(2-cyanoethyl)-3-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-N-methylpropanamide](/img/structure/B6637732.png)
![4-(2,3,4,5,7,8,9,10-Octahydrobenzo[h][1]benzoxepin-5-ylamino)cyclohexan-1-ol](/img/structure/B6637759.png)

![1-Methoxy-4-(2,3,4,5,7,8,9,10-octahydrobenzo[h][1]benzoxepin-5-ylamino)butan-2-ol](/img/structure/B6637768.png)
![4-[(7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6637770.png)
![2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide](/img/structure/B6637779.png)
